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Introduction

The cell surface glycoprotein CD44 has emerged as a critical therapeutic target in oncology
due to its multifaceted role in tumor progression, metastasis, and chemoresistance. While the
query "SL44" does not correspond to a known therapeutic agent, it is likely a reference to the
extensive research surrounding CD44. This technical guide provides an in-depth overview of
the therapeutic potential of targeting CD44, with a focus on three promising strategies: the use
of Sulfasalazine to modulate the CD44v9-xCT system, the application of the CD44-targeting
peptide SPL-108, and the development of 4SCAR-CD44v6 T-cell therapy. This document is
intended for researchers, scientists, and drug development professionals, offering a
comprehensive look at the mechanisms of action, preclinical and clinical data, and
experimental methodologies for these innovative approaches.

Sulfasalazine: Targeting the CD44v9-xCT AXis in
Cancer Stem Cells

Sulfasalazine (SSZ), a drug traditionally used for inflammatory conditions, has been
repurposed as an anticancer agent due to its ability to inhibit the xCT glutamate-cystine
transporter. The splice variant CD44v9 stabilizes xCT at the cell surface, promoting the
synthesis of glutathione (GSH) and protecting cancer stem cells (CSCs) from reactive oxygen
species (ROS). By inhibiting xCT, SSZ depletes intracellular GSH, increases ROS levels, and
sensitizes cancer cells to conventional therapies.[1][2][3][4]
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Mechanism of Action

CD44v9-positive cancer stem cells exhibit a heightened capacity for GSH synthesis, which
contributes to their resistance to chemotherapy and radiotherapy.[4][5] SSZ disrupts this
protective mechanism by inhibiting the cystine uptake mediated by xCT.[1][3] This leads to a
cascade of events including reduced GSH levels, increased intracellular ROS, and subsequent
cancer cell death.[1][2] Furthermore, SSZ has been shown to enhance the cytotoxic effects of
cisplatin by downregulating CD44v9 expression and upregulating phospho-p38MAPK.[2][6]
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Sulfasalazine's mechanism of action on the CD44v9-xCT pathway.
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Experimental Protocols

Immunohistochemistry for CD44v9 Expression: Four-micrometer-thick paraffin sections from
cystectomy specimens were deparaffinized in xylene and dehydrated in a graded ethanol
series. Antigen retrieval was performed with citric acid (pH = 6.0) at 120°C for 10 minutes.
Endogenous peroxidase activity was blocked with 1% hydrogen peroxide for 20 minutes. The
sections were then incubated with an anti-CD44v9 antibody.[2]

Intracellular ROS Level Assessment: Intracellular ROS levels were assessed using
dichlorodihydrofluorescein (DCF) fluorescence staining. MBT-2V cells treated with SSZ, BSO
(a GSH synthesis inhibitor), or a vehicle control were harvested and diluted in PBS to 1 x 1075
cells/well in 6-well plates for 24 hours.[2]

SPL-108: A CD44-Targeting Peptide for Ovarian
Cancer

SPL-108 is an 8-amino-acid peptide that targets CD44 and has shown potential in overcoming
chemoresistance and reducing metastasis in ovarian cancer.[7] Preclinical and early clinical
studies suggest that SPL-108, in combination with paclitaxel, is a safe and potentially effective
treatment for platinum-resistant, CD44-positive ovarian cancer.[8][9]

Mechanism of Action

SPL-108 is believed to inhibit CD44-mediated induction of multidrug resistance.[8][9] One
proposed mechanism is the inhibition of the P-glycoprotein (MDR1) drug efflux pump, which is
often overexpressed in chemoresistant tumors.[10][11] By inhibiting MDR1, SPL-108 may
increase the intracellular concentration and efficacy of chemotherapeutic agents like paclitaxel.
[7] Additionally, SPL-108 has demonstrated anti-migratory effects in ovarian cancer cell lines,
independent of CD44 expression.[10][11]
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Proposed mechanism of SPL-108 in overcoming chemoresistance.

Quantitative Data
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Experimental Protocols

Phase | Clinical Trial Design: This was an open-label, '3+3' dose-escalation study.

© 2025 BenchChem. All rights reserved.

6/11

Tech Support


https://pubmed.ncbi.nlm.nih.gov/35750354/
https://www.researchgate.net/publication/361521032_Phase_I_trial_of_daily_subcutaneous_SPL-108_injections_in_combination_with_paclitaxel_in_patients_with_platinum_resistant_CD44_advanced_ovarian_epithelial_cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC11577183/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Dose Level 1. SPL-108 150 mg subcutaneously every 24 hours with 80 mg/m? paclitaxel
weekly intravenously on days 1, 8, and 15 of a 28-day cycle.

e Dose Level 2 & Expansion Cohort: SPL-108 150 mg subcutaneously every 12 hours with the
same paclitaxel schedule. Endpoints included safety, determination of maximum tolerated
dose, and efficacy.[7][8]

Calcein AM Fluorescence Assay for MDR1 Function: This assay measures the function of the
MDR1 drug efflux pump. Calcein AM is a substrate for MDR1. In cells with high MDR1 activity,
Calcein AM is pumped out, resulting in low fluorescence. Inhibition of MDR1 leads to the
accumulation of fluorescent calcein within the cells. Ovarian cancer cell lines were treated with
SPL-108, and the retention of calcein was measured to assess MDRL1 inhibition.[10]

4SCAR-CD44v6 T-Cell Therapy: A Targeted
Immunotherapy Approach

Chimeric Antigen Receptor (CAR) T-cell therapy is a revolutionary approach in cancer
treatment. 4SCAR-CD44v6 T-cell therapy involves genetically engineering a patient's T-cells to
express a CAR that recognizes the CD44 variant 6 (CD44v6), an isoform implicated in
tumorigenesis and metastasis and expressed in a majority of squamous cell carcinomas and a
proportion of adenocarcinomas.[13][14]

Mechanism of Action

The core of this therapy is the redirection of T-cells to specifically target and eliminate cancer
cells expressing CD44v6. T-cells are collected from the patient, genetically modified with a
lentiviral vector to express the anti-CD44v6 CAR, and then infused back into the patient. These
engineered T-cells then recognize and kill CD44v6-positive tumor cells.[13][14][15]

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://ascopubs.org/doi/10.1200/JCO.2018.36.15_suppl.TPS5608
https://pmc.ncbi.nlm.nih.gov/articles/PMC9380511/
https://www.researchgate.net/publication/385622297_SPL-108_mitigates_metastasis_and_chemoresistance_in_tubo-ovarian_carcinoma
https://ctv.veeva.com/study/4scar-cd44v6-t-cell-therapy-targeting-cancer
https://clinicaltrials.gov/study/NCT04427449
https://ctv.veeva.com/study/4scar-cd44v6-t-cell-therapy-targeting-cancer
https://clinicaltrials.gov/study/NCT04427449
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/cd44v6-specific-car-t-cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

4SCAR-CDA44v6 T-Cell Therapy Workflow
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Workflow for 4SCAR-CD44v6 T-Cell Therapy.

Clinical Trial Information
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A clinical trial (NCT04427449) is currently assessing the feasibility, safety, and efficacy of
4SCAR-CD44v6 T-cell therapy in patients with various CD44v6-positive cancers, including
stomach, breast, prostate cancer, multiple myeloma, and lymphoma.[13][14]

Key Eligibility Criteria for NCT04427449:

Confirmed expression of CD44v6 in tumor specimens.

Karnofsky performance status (KPS) score higher than 70.

Life expectancy > 3 months.

Adequate bone marrow, liver, and renal function.[14]

Preclinical studies have demonstrated the efficacy of CD44v6.CAR T-cells in controlling tumor
growth in mouse models of acute myeloid leukemia, multiple myeloma, lung adenocarcinoma,
and ovary adenocarcinoma.[16][17]

Experimental Protocols

Generation of CAR-engineered T cells: Peripheral blood mononuclear cells (PBMCs) are
activated with CD3/CD28 magnetic beads to selectively stimulate T-cells. The activated T-cells
are then transduced with a retroviral or lentiviral vector carrying the gene for the CD44v6 CAR.
The transduced cells are cultured and expanded before being purified based on the expression
of a selection marker.[16]

In vitro Cytotoxicity Assay: The cytotoxic activity of the CD44v6.CAR T-cells is tested against
tumor cell lines expressing varying levels of CD44v6. CD44v6-negative cell lines are used as a
negative control. The ability of the CAR T-cells to specifically kill the target cells is measured,
often through assays that detect cell death or the release of cytotoxic granules.[16][17]

Conclusion

The targeting of CD44 and its variants represents a promising frontier in cancer therapy. The
diverse strategies outlined in this guide, from repurposing an existing drug to developing
sophisticated cell-based immunotherapies, highlight the multiple avenues being explored to
exploit the central role of CD44 in cancer biology. While early clinical data is encouraging,
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further research is necessary to fully realize the therapeutic potential of these approaches and
to identify the patient populations most likely to benefit. The continued investigation into the
complex signaling pathways governed by CD44 will undoubtedly pave the way for the next
generation of targeted cancer treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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